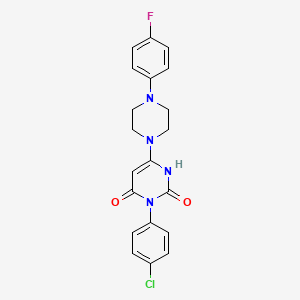
3-(4-chlorophenyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and piperazine rings would give the molecule a certain amount of rigidity. The electronegative chlorine and fluorine atoms would likely influence the molecule’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. The pyrimidine ring, for example, is a common feature in many biological molecules and is involved in a wide range of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorine and fluorine atoms might make the compound more polar, affecting its solubility in different solvents .Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of the compound 3-(4-chlorophenyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is the fibroblast growth factor receptor (FGFR) family . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound 3-(4-chlorophenyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione inhibits this process, thereby disrupting the signaling pathway .
Biochemical Pathways
The compound 3-(4-chlorophenyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione affects the FGFR signaling pathway . This pathway plays an essential role in various types of tumors and regulates organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting this pathway, the compound can potentially prevent the progression and development of several cancers .
Result of Action
The compound 3-(4-chlorophenyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione exhibits potent FGFR inhibitory activity . In vitro, it has been shown to inhibit cell proliferation and induce apoptosis . Furthermore, it significantly inhibits the migration and invasion of cells .
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN4O2/c21-14-1-5-17(6-2-14)26-19(27)13-18(23-20(26)28)25-11-9-24(10-12-25)16-7-3-15(22)4-8-16/h1-8,13H,9-12H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYOYFBTXIILEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=CC(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

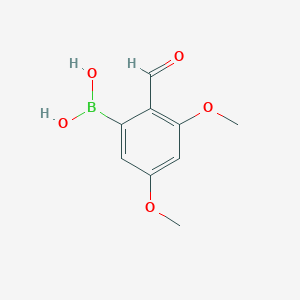
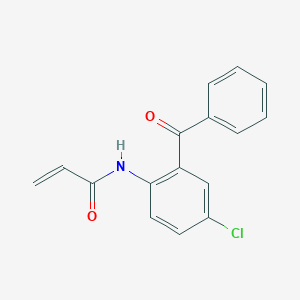
![7-(2-Chlorophenyl)-2-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2702641.png)
![1-[5-(4-Methoxyphenyl)-4-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2702643.png)

![N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]furan-2-carboxamide](/img/structure/B2702645.png)
![3-(2,4-Dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2702647.png)
![1-[(3-Aminophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2702649.png)
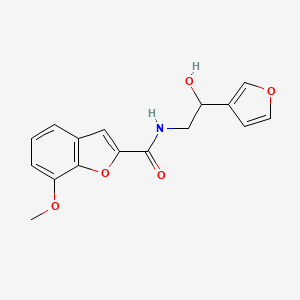

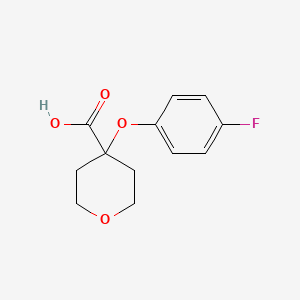
![Ethyl 6-acetyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2702654.png)
![5-(3-bromobenzyl)-3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2702657.png)
![4-(N,N-diallylsulfamoyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2702660.png)